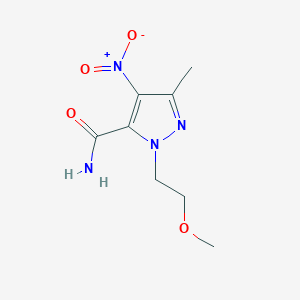

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide

説明

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by a 2-methoxyethyl group at position 1, a methyl group at position 3, a nitro group at position 4, and a carboxamide moiety at position 5. This compound is of interest in medicinal chemistry and materials science, where nitro-substituted pyrazoles are often explored for bioactivity or energetic applications .

特性

分子式 |

C8H12N4O4 |

|---|---|

分子量 |

228.21 g/mol |

IUPAC名 |

2-(2-methoxyethyl)-5-methyl-4-nitropyrazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O4/c1-5-6(12(14)15)7(8(9)13)11(10-5)3-4-16-2/h3-4H2,1-2H3,(H2,9,13) |

InChIキー |

GCGRYRKLTZPTAK-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCOC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), bases (e.g., potassium carbonate).

Major Products Formed

Reduction: Formation of 1-(2-Aminoethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Substitution: Formation of various alkyl or aryl derivatives of the compound.

科学的研究の応用

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

- The 3-ethyl substituent (vs. 3-methyl in the target compound) introduces steric bulk, which may affect binding to biological targets. Synthesis involves hydrogenation of the nitro group using platinum-on-carbon, yielding a hydrate .

- 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (Acta Cryst. E, 2011): The 4-methoxybenzyl group enhances aromatic interactions, while the carboxylate ester (vs. This derivative crystallizes in a monoclinic system, suggesting distinct packing behavior compared to carboxamide analogs .

Substituent Variations at Position 3

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (AOAC SMPR 2014.010):

A propyl group at position 3 increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The nitro group at position 4 is retained, indicating its role as a common pharmacophore or synthetic intermediate .- 3-(Methylthio)-5-amino-1H-pyrazole-4-carbonitrile (J. Chem. Pharm. Res.): Substitution with a methylthio group and cyano moiety introduces electronegative and sulfur-based interactions. The amino group at position 5 (vs. carboxamide) alters hydrogen-bonding dynamics, as evidenced by NMR data (δ 8.18 ppm for NH2) .

Functional Group Modifications at Position 5

- N-Ethyl-1-(2,2,2-trifluoroethyl)-4-amino-1H-pyrazole-5-carboxamide (CAS 2101195-25-7): The trifluoroethyl group enhances metabolic resistance and electron-withdrawing effects, while the ethyl carboxamide maintains hydrogen-bonding capacity. This compound’s molar mass (236.19 g/mol) is comparable to the target compound, suggesting similar bioavailability .

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (ECHEMI):

A chlorophenyl group at position 1 and methoxy at position 5 introduce halogen-π and polar interactions. The N-methyl carboxamide reduces steric hindrance compared to bulkier substituents .

Physical Properties

生物活性

1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing on recent research findings.

Chemical Structure and Synthesis

The molecular formula of 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is . The synthesis typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 2-methoxyethylamine under controlled conditions, often utilizing solvents like ethanol or methanol .

Synthetic Route Overview:

- Starting Materials: 1-methyl-4-nitro-1H-pyrazole, 2-methoxyethylamine

- Conditions: Solvent (ethanol/methanol), heating, potential catalyst

- Purification Methods: Crystallization, chromatography

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo redox reactions, while the pyrazole ring is known to interact with enzymes and receptors, influencing numerous biological pathways .

Pharmacological Effects

Research indicates that compounds within the pyrazole family exhibit a wide range of pharmacological activities including:

- Anti-inflammatory Activity:

- Antimicrobial Properties:

- Anticancer Potential:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including variations of 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide. Results indicated that these compounds significantly reduced inflammation markers in animal models compared to standard treatments like dexamethasone .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were screened for antimicrobial activity against clinical isolates. One derivative exhibited remarkable activity against Klebsiella pneumoniae, with an MIC comparable to established antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(2-Methoxyethyl)-p-nitroaniline | Structure | Antimicrobial |

| N-(2-Acetoxyethyl)-p-nitroaniline | Structure | Anti-inflammatory |

The unique substitution pattern on the pyrazole ring in 1-(2-Methoxyethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxamide contributes to its distinct biological properties compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。